molecular formula C7H13NO B1265712 3-Butoxypropionitrile CAS No. 6959-71-3

3-Butoxypropionitrile

Cat. No.: B1265712
CAS No.: 6959-71-3
M. Wt: 127.18 g/mol
InChI Key: AWVNJBFNHGQUQU-UHFFFAOYSA-N
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Description

3-Butoxypropionitrile: is an organic compound with the molecular formula C7H13NO . It is a nitrile derivative, characterized by the presence of a butoxy group attached to a propionitrile backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing 3-Butoxypropionitrile involves the nucleophilic substitution of 3-chloropropionitrile with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.

    Etherification: Another method involves the etherification of 3-hydroxypropionitrile with butyl bromide in the presence of a base like potassium carbonate. This reaction also requires refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Butoxypropionitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent and conditions.

    Substitution: The nitrile group in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Butoxypropionic acid or butoxypropionaldehyde.

    Reduction: Butoxypropylamine or butoxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butoxypropionitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 3-Butoxypropionitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites and affecting enzyme activity. In chemical reactions, its nitrile group can participate in nucleophilic substitution or addition reactions, leading to the formation of various products.

Comparison with Similar Compounds

    3-Methoxypropionitrile: Similar structure but with a methoxy group instead of a butoxy group.

    2-Cyanoethyl ether: Contains an ether linkage with a cyano group.

    Methoxyacetonitrile: Features a methoxy group attached to an acetonitrile backbone.

Uniqueness of 3-Butoxypropionitrile:

  • The presence of the butoxy group provides unique chemical properties, such as increased hydrophobicity and different reactivity compared to its methoxy or ethoxy counterparts.
  • Its specific structure allows for unique applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-butoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVNJBFNHGQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064519
Record name Propanenitrile, 3-butoxy-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6959-71-3
Record name 3-Butoxypropanenitrile
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Record name 3-Butoxypropiononitrile
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Record name 3-Butoxypropionitrile
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Record name Propanenitrile, 3-butoxy-
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Record name Propanenitrile, 3-butoxy-
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Record name 3-butoxypropiononitrile
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Record name 3-BUTOXYPROPIONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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